Product packaging for schizostatin E(Cat. No.:)

schizostatin E

Cat. No.: B1243168
M. Wt: 334.4 g/mol
InChI Key: XNZYMBLMYICBGE-ABTLALLYSA-N
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Description

Context within Fungal Secondary Metabolites Research

The study of fungal secondary metabolites is a significant area of research due to their potential applications in various fields. frontiersin.org These low molecular weight compounds are of scientific interest for their diverse industrial and medicinal potential. frontiersin.org White-rot fungi, in particular, are known to produce a variety of bioactive secondary metabolites, including terpenoids, polyphenols, and alkaloids. frontiersin.org The investigation into compounds like schizostatin E contributes to the understanding of fungal biochemistry and the discovery of novel chemical entities.

Historical Overview of Schizostatin Discovery

The parent compound, schizostatin, was first isolated from the culture broth of the mushroom Schizophyllum commune SANK 17785. jst.go.jp The initial research focused on its inhibitory activity against squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. frontiersin.orgjst.go.jp Subsequent studies on the secondary metabolites of S. commune led to the isolation and identification of several other related compounds, including this compound. mdpi.com The structure of the original schizostatin was determined using spectroscopic methods and confirmed through total synthesis. nih.gov

Classification of Schizostatin Diterpenoids and Truncated Derivatives

Schizostatins belong to the diterpenoid class of natural products, which are biosynthetically derived from four isoprene (B109036) units. nih.govnaturalproducts.net Schizostatin itself is characterized as a diterpenoid with a trans-dicarboxylic acid moiety. nih.gov The family of schizostatins includes both full C20 diterpenoids and truncated derivatives, where the carbon skeleton has been modified, resulting in fewer than 20 carbon atoms. This compound, with the molecular formula C17H24O5, is classified as a truncated diterpene. mdpi.com Other related compounds isolated from S. commune include schizostatin G (C20H28O5) and schizostatin J (C20H32O6), which are full diterpenoids, and other truncated derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1243168 schizostatin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedioic acid

InChI

InChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+

InChI Key

XNZYMBLMYICBGE-ABTLALLYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\C(=O)O)/C(=O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C

Synonyms

schizostatin

Origin of Product

United States

Natural Occurrence and Biological Production

Fungal Species Origin: Schizophyllum commune as a Biosynthetic Source

Schizostatin E is a metabolite produced by the fungus Schizophyllum commune, a globally distributed wood-decaying basidiomycete. mdpi.com This fungus, also known as the split-gill mushroom, is recognized for its ability to synthesize a wide array of valuable metabolites, including polysaccharides and enzymes. ncsu.edumaxapress.com The initial discovery and isolation of the compound, then named simply schizostatin, was the result of a screening program for squalene (B77637) synthase inhibitors from microbial fermentation products. nih.gov Researchers identified the compound from the culture broth of a specific strain, Schizophyllum commune SANK 17785. nih.gov This discovery established S. commune as the natural biosynthetic source of the schizostatin family of compounds. The fungus grows on decaying wood in nature and can be isolated and grown in pure cultures under laboratory conditions on common mycological media like Potato Dextrose Agar (B569324) (PDA). ijcmas.com

Optimization of Fungal Culture Conditions for this compound Yield

The production of secondary metabolites like this compound in fungi is highly influenced by the physical and chemical parameters of the culture environment. ijcmas.comresearchgate.net Optimizing these conditions is crucial for maximizing the yield of the target compound. Studies on S. commune have identified key factors that influence its mycelial growth and biomass production, which are prerequisites for robust metabolite synthesis.

Key parameters for optimizing the submerged culture of S. commune include temperature, pH, agitation speed, and the composition of the nutrient medium. ijcmas.comnih.gov Research has shown that the optimal temperature for the growth of S. commune is 25°C, with the fungus being capable of growing in a range from 10°C to 40°C. ijcmas.com The ideal initial pH for fungal growth has been determined to be 5.5. ijcmas.com

Table 1: Optimal Culture Conditions for Schizophyllum commune Biomass Production

ParameterOptimal ConditionTested Range
Temperature25°C10 - 40°C
pH5.53.5 - 6.5
Carbon SourceGlucose (4%)Sucrose, Gram Powder, Molasses
Nitrogen SourceGram Powder (4%)Ammonium Sulphate, Ammonium Nitrate

Data derived from studies on optimizing mycelial biomass production, a key factor for metabolite yield. ijcmas.com

Strain Variation and Its Influence on Schizostatin Production Profiles

Schizophyllum commune is known for being a hypervariable species, exhibiting significant genetic and phenotypic diversity among different strains isolated from various geographical locations. nih.gov This high degree of plasticity means that different strains can have widely varying characteristics, including their growth rates, morphology, and, crucially, their profiles of secondary metabolite production. nih.govmdpi.com

Research has demonstrated considerable heterogeneity among strains in aspects like mushroom development and lignocellulose degradation. nih.gov Studies comparing different isolates of S. commune have confirmed that the production of bioactive compounds can be highly strain-specific. For example, a comparison between a strain originating from Serbia and another from Italy revealed significant differences in their production of acetylcholinesterase inhibitors and antioxidants. mdpi.com The Serbian strain's polysaccharide extracts showed higher activity, whereas the Italian strain's ethanol extracts were more potent, indicating a divergence in the metabolic pathways or regulatory mechanisms between the two strains. mdpi.com

This inherent variability strongly suggests that the production of this compound is also strain-dependent. The selection of a high-yielding natural strain is a critical first step in developing a fermentation process for this compound production. The genetic diversity within S. commune represents a valuable resource for strain improvement programs aimed at identifying and developing superior producers of specific target compounds. researchgate.net

Isolation and Purification Methodologies for Schizostatin E

Extraction Techniques from Fungal Culture Broths and Mycelia

The initial step in obtaining schizostatin E involves cultivating the producing fungus, such as Schizophyllum commune, in a suitable nutrient medium. tandfonline.comnih.gov The fungus can be grown in either liquid (broth) or solid-state fermentation cultures. tandfonline.commdpi.com After an adequate incubation period, typically several weeks, the fungal culture, consisting of the liquid broth and the fungal mycelia, is harvested. tandfonline.com

The extraction process aims to separate the desired compound from the culture components. Common approaches include:

Solvent Extraction: Organic solvents are widely used to extract this compound from the culture. tandfonline.comnih.govmdpi.com The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, a multi-step extraction process is often employed. The culture broth is typically separated from the mycelia by filtration. tandfonline.com The cell-free culture filtrate can then be extracted with solvents like acetone. tandfonline.com Following this, the resulting extract is often partitioned with other solvents, such as chloroform (B151607) or ethyl acetate, to further concentrate the compound. tandfonline.comnih.gov In some procedures, the fungal mycelia are also extracted, often with methanol (B129727), to ensure the complete recovery of the compound. nih.gov The combined extracts are then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. tandfonline.com

Solid-Phase Extraction (SPE): While less detailed in the primary literature for this compound specifically, SPE is a common technique for cleaning up complex extracts. It involves passing the crude extract through a cartridge containing a solid adsorbent. The target compound is retained on the solid phase while impurities are washed away. The purified compound is then eluted with a different solvent.

Chromatographic Separation Approaches for this compound Purification

Following initial extraction, the crude extract undergoes several chromatographic steps to isolate this compound to a high degree of purity.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase.

Silica (B1680970) Gel Column Chromatography: This is a frequently used method where the crude extract is loaded onto a column packed with silica gel. tandfonline.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity, with less polar compounds eluting first. For this compound purification, a gradient of solvents, such as a chloroform-methanol mixture, is often used to gradually increase the polarity of the mobile phase and elute compounds with varying polarities. tandfonline.com Fractions are collected and analyzed to identify those containing this compound.

Medium Pressure Liquid Chromatography (MPLC): MPLC, often utilizing a reversed-phase (RP-C18) stationary phase, provides better resolution and faster separation than traditional gravity column chromatography. tandfonline.com In the purification of this compound, an MPLC system with a C18 column might be used, eluting with a solvent system like aqueous methanol to yield a more purified fraction of the active compound. tandfonline.com

Table 1: Column Chromatography Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase ExamplePurpose
Silica Gel Column ChromatographySilica GelChloroform:Methanol gradient (e.g., 25:1, 5:1) tandfonline.comInitial fractionation of crude extract
Medium Pressure Liquid Chromatography (MPLC)RP-C1850% aqueous Methanol tandfonline.comFurther purification of fractions

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and sensitivity. informahealthcare.comresearchgate.nethplc.eusinobiological.com

Preparative HPLC: To obtain a highly pure sample of this compound, preparative HPLC is employed. ppjonline.org This technique uses a larger column than analytical HPLC to handle larger sample loads. A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). The major peak corresponding to this compound is collected. ppjonline.org The collected fractions are then often lyophilized to yield the pure compound as a white powder. ppjonline.org

Table 2: HPLC Parameters for this compound Purification

ParameterDescriptionExample
ColumnReversed-phase (e.g., C18)Not explicitly stated for this compound, but C18 is common for similar compounds.
Mobile PhaseMixture of water and organic solventNot explicitly stated for this compound, but acetonitrile or methanol are common.
DetectionUV detectorNot explicitly stated for this compound, but UV detection is standard.
Retention TimeTime at which the compound elutesA major peak was detected at a retention time of 18.5 min in one study. ppjonline.org

Spectroscopic Methods for Isolation Confirmation

Once a pure compound is isolated, its identity must be confirmed. Spectroscopic techniques are essential for the structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. ppjonline.org For this compound, pseudomolecular ions are observed in both positive ([M+H]+) and negative ([M-H]-) ion modes, which allows for the accurate determination of its molecular weight as 334 Da and its molecular formula as C20H30O4. ppjonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ppjonline.orgnih.gov

¹H-NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their chemical environments. The ¹H-NMR spectrum of this compound shows signals for methine, methylene (B1212753), and methyl protons. ppjonline.org

¹³C-NMR (Carbon-13 NMR): This spectrum reveals the number and types of carbon atoms present. The ¹³C-NMR spectrum of this compound displays 20 carbon signals, corresponding to carbonyls, quaternary sp², methine sp², methylene sp², and methyl groups. ppjonline.org

2D-NMR: Techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, ultimately allowing for the complete structural assignment of this compound. researchgate.net

The spectroscopic data obtained for the isolated compound is then compared with previously reported data for this compound to confirm its identity. tandfonline.commdpi.com

Table 3: Spectroscopic Data for this compound Confirmation

TechniqueObservationInferred Information
ESI-MSPseudomolecular ions at m/z 335 [M+H]⁺ and 333 [M–H]⁻ ppjonline.orgMolecular weight of 334 Da and molecular formula of C₂₀H₃₀O₄ ppjonline.org
¹³C-NMR20 carbon signals (carbonyls, sp² carbons, sp³ carbons) ppjonline.orgConfirms the carbon skeleton of the molecule.
¹H-NMRSignals for methine, methylene, and methyl protons ppjonline.orgProvides information on the proton environment in the molecule.

Chemical Structure Elucidation of Schizostatin E

Diterpenoid Core Structure Analysis and Classification

Schizostatin E is classified as a diterpenoid, a class of organic compounds derived from four isoprene (B109036) units, which gives them a characteristic 20-carbon skeleton. ebi.ac.uk However, detailed analysis revealed that this compound is more specifically a truncated diterpene. mdpi.com This classification indicates that its structure is derived from a larger, 20-carbon precursor, but has been modified by the removal of some carbon atoms.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound as C₁₇H₂₄O₅. mdpi.com The presence of only 17 carbon atoms, instead of the typical 20, confirms its status as a trinorditerpenoid, meaning it has lost three carbon atoms from the parent diterpene skeleton. researchgate.net This structural modification is a key characteristic that distinguishes it within the broader family of diterpenoids. The molecular formula also indicated an unsaturation degree of six, providing initial clues about the presence of rings and double bonds within the molecule. mdpi.com

Elucidation of Specific Structural Features in this compound

The detailed planar structure of this compound was pieced together primarily through the comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of the 1D NMR data for this compound showed a close resemblance to other known schizostatin compounds, suggesting they share a similar core framework. mdpi.com A key feature identified in the structure of this compound is a tetrahydrofuran (B95107) unit, a five-membered ring containing one oxygen atom. mdpi.comresearchgate.net The presence and connectivity of this and other structural components were confirmed using 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), which reveal proton-proton and proton-carbon correlations over two or three bonds, respectively.

The chemical shifts from the ¹H and ¹³C NMR spectra provided the specific locations of protons and carbons, allowing for the assembly of the molecular puzzle.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 169.1
2 125.7 6.27 (s)
3 146.9
4 170.8
5 136.1
6 128.5 5.17 (t, 7.3)
7 30.8 2.22 (t, 7.3)
8 40.8 2.12 (t, 7.3)
9 74.3 4.39 (t, 7.3)
11 86.6 4.49 (t, 6.7)
12 31.5 1.94 (m)
13 36.6 1.54 (m)
14 33.9 2.08 (m)
15 36.8 1.57 (m)
16 17.6 1.59 (s)
18 23.0 1.13 (s)
20 16.2 1.69 (s)

Data sourced from a 2024 study on diterpene-derived variants from Schizophyllum commune. mdpi.com

Determination of Absolute Stereochemistry

Determining the absolute configuration—the precise three-dimensional arrangement of atoms at chiral centers—is the final step in structural elucidation. For the family of schizostatin compounds isolated alongside this compound, the absolute stereochemistry was investigated using a combination of experimental and computational methods, including Nuclear Overhauser Effect Spectroscopy (NOESY), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) calculations. researchgate.net

NOESY experiments identify protons that are close to each other in space, which helps to define the relative stereochemistry of the molecule. For more complex assignments of absolute configuration, experimental ECD spectra of the compounds were compared with spectra calculated for possible stereoisomers using quantum chemical methods. researchgate.net This comparison allows for the confident assignment of the true stereochemical structure. While these techniques were successfully applied to determine the stereochemistry of related compounds like schizostatin B, the specific absolute configuration of this compound has not been explicitly detailed in the available literature. researchgate.net In natural product research, the determination of absolute stereochemistry can sometimes be unresolved due to factors like limited sample quantity. mdpi.com

Biosynthetic Pathways and Enzymology of Schizostatin E

Precursor Utilization in Diterpene Biosynthesis (e.g., Farnesylpyrophosphate)

The biosynthesis of all terpenoid compounds, including diterpenes like schizostatin E, originates from simple five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These fundamental building blocks are synthesized via the mevalonate (B85504) (MVA) pathway in fungi.

The key precursor for C15 sesquiterpenes and a crucial intermediate for higher terpenoids is farnesyl pyrophosphate (FPP). mdpi.com FPP is formed by the enzyme farnesyl pyrophosphate synthase (FPPS), which catalyzes the condensation of two IPP molecules with one molecule of DMAPP. mdpi.comresearchgate.net

For the formation of the C20 diterpene scaffold that is the basis for this compound, FPP is further elongated by the addition of another IPP molecule. This reaction is catalyzed by geranylgeranyl pyrophosphate (GGPP) synthase to yield GGPP, the direct precursor to the vast family of diterpenoids. The biosynthesis of this compound thus relies on the cellular pool of FPP as an essential intermediate for the generation of its direct C20 precursor, GGPP.

Interestingly, the primary biological activity of the parent compound, schizostatin, is the potent and competitive inhibition of squalene (B77637) synthase with respect to FPP. jst.go.jp Squalene synthase is a key enzyme that diverts FPP away from the synthesis of other isoprenoids by catalyzing the head-to-head condensation of two FPP molecules to form the C30 triterpene precursor, squalene. mdpi.comnih.gov This inhibition highlights the central role of FPP in the metabolic crossroads between sterol/triterpene and diterpene biosynthesis.

Putative Enzymatic Steps in this compound Formation

Following the synthesis of the universal diterpene precursor GGPP, a series of tailoring enzymes are required to construct the unique architecture of this compound. Based on its chemical structure, these steps are thought to involve cyclization, oxidation, and carbon-carbon bond cleavage.

This compound is characterized as a "truncated diterpene," possessing a C17 framework instead of the typical C20 structure. mdpi.com This suggests that a key step in its biosynthesis is the cleavage of a C-C bond in a C20 intermediate, resulting in the loss of three carbon atoms. A study on S. commune identified a globin-like enzyme, TutaA, capable of cleaving the C-C double bond of a linear diterpene backbone related to schizostatin. cjnmcpu.com This type of enzymatic activity is a strong candidate for the truncation event that forms the this compound carbon skeleton.

The proposed enzymatic steps are summarized below:

Putative Step Enzyme Class Function Precursor Product
1. Cyclization Terpene Cyclase (TC)Catalyzes the initial cyclization of the linear GGPP to form the core ring structure of the schizostatin family.Geranylgeranyl Pyrophosphate (GGPP)Cyclic Diterpene Intermediate
2. Oxidation Cytochrome P450 Monooxygenases / DioxygenasesIntroduce hydroxyl groups and other oxygen functionalities at various positions on the cyclic backbone.Cyclic Diterpene IntermediateOxidized Diterpene Intermediate
3. Truncation C-C Cleavage Enzyme (e.g., Globin-like enzyme)Cleaves a carbon-carbon bond in the C20 precursor to form the C17 skeleton of this compound. cjnmcpu.comC20 Schizostatin PrecursorC17 Aldehyde/Carboxylic Acid Intermediate
4. Further Tailoring Oxidoreductases, TransferasesFinal modifications, including the formation of the dicarboxylic acid moiety and the specific oxidation pattern seen in this compound.C17 IntermediateThis compound

This table represents a hypothesized sequence of events based on the known chemistry of this compound and related enzymatic reactions discovered in fungi.

Genetic Investigations of Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). mdpi.com This co-localization facilitates the coordinated regulation of the entire pathway.

Bioinformatic analyses of the Schizophyllum commune genome have revealed that it is rich in secondary metabolic potential, encoding at least 19 BGCs, including those predicted to be involved in terpene biosynthesis. mdpi.com While the specific gene cluster responsible for this compound has not yet been experimentally identified and characterized, these genomic insights confirm that the fungus possesses the necessary genetic machinery.

The discovery of the TutaA enzyme, which is putatively involved in the biosynthesis, was the result of genome mining efforts targeting globin-like enzymes in S. commune. cjnmcpu.com The identification of the full this compound BGC would likely reveal a terpene cyclase, a suite of cytochrome P450 oxidases, and the gene for the TutaA-like cleavage enzyme, among other tailoring enzymes and regulatory proteins. Modern genome mining tools such as antiSMASH and BiG-SCAPE are instrumental in predicting and delineating such clusters for future functional characterization through methods like heterologous expression or targeted gene disruption. frontiersin.orgactinobase.org

Biological Activities and Molecular Mechanisms

Squalene (B77637) Synthase Inhibition by Schizostatin

Schizostatin E is recognized as a potent inhibitor of squalene synthase (also known as Farnesyl-Diphosphate Farnesyltransferase or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway. researchgate.netmdpi.com This enzyme catalyzes the first committed step in sterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. researchgate.netmdpi.com

The inhibitory potency of this compound against squalene synthase has been quantified through enzymatic inhibition kinetic studies. Research has determined its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki), which reflects the binding affinity of the inhibitor. sigmaaldrich.com

This compound was found to inhibit squalene synthase from rat liver microsomes in a dose-dependent manner. nih.gov The IC50 value, which is the concentration required to achieve 50% inhibition of the enzyme's activity, was determined to be 0.84 µM. researchgate.netnih.gov Further kinetic analysis revealed a Ki value of 0.45 µM. nih.gov The Ki is a more absolute measure of binding affinity, independent of substrate concentration. sigmaaldrich.com

ParameterValueSource Organism for EnzymeCitation
IC50 0.84 µMRat (liver microsomes) researchgate.netnih.gov
Ki 0.45 µMRat (liver microsomes) nih.gov

The mechanism by which this compound inhibits squalene synthase has been identified as competitive. nih.gov This means that this compound directly competes with the enzyme's natural substrate, farnesyl pyrophosphate (FPP), for binding to the active site. nih.gov Farnesyl pyrophosphate is an essential intermediate in the mevalonate (B85504) pathway, serving as the immediate precursor for the synthesis of squalene. mdpi.comavantiresearch.com The competitive nature of the inhibition by this compound was established through kinetic studies, which demonstrated that the inhibitor's effect could be overcome by increasing the concentration of the FPP substrate. nih.gov

Antifungal Activities in Plant Pathogen Models

In addition to its enzymatic inhibition, this compound has demonstrated notable antifungal properties against several economically important plant pathogenic fungi. tandfonline.com

This compound has shown significant efficacy against Colletotrichum gloeosporioides, a fungus responsible for anthracnose disease in a wide range of crops. tandfonline.comresearchgate.net An inhibitory effect against this pathogen was observed at a concentration of 10 µg/mL. tandfonline.com The half-maximal lethal concentration (LC50) for C. gloeosporioides was determined to be approximately 40.0 µg/mL. tandfonline.com In studies on detached pepper fruits, this compound provided a high degree of disease control, achieving 97.8% and 100% control of anthracnose at concentrations of 100 µg/mL and 150 µg/mL, respectively. tandfonline.comresearchgate.net

No specific data regarding the efficacy of this compound against Colletotrichum camelliae was available in the consulted research.

This compound is also effective against Botrytis cinerea, the causal agent of gray mold disease in over 200 plant species. tandfonline.comnih.gov A minimum concentration of 50 µg/mL was required to inhibit the growth of B. cinerea in potato dextrose agar (B569324) media. tandfonline.com The LC50 for this pathogen was found to be around 95.0 µg/mL. tandfonline.com In a separate study, the minimum inhibitory concentration (MIC) value of schizostatin against B. cinerea was reported as 4 µg/ml. nih.gov When applied to detached pepper fruits, this compound reduced the incidence of gray mold by 83.2% at 100 µg/mL and 94.6% at 150 µg/mL. tandfonline.comresearchgate.net

The antifungal activity of this compound is clearly demonstrated through its inhibition of mycelial growth, which is a critical process for the spread of fungal pathogens. tandfonline.comcabidigitallibrary.org Studies have quantified the percentage of mycelial growth inhibition for both C. gloeosporioides and B. cinerea at various concentrations. tandfonline.comresearchgate.net For C. gloeosporioides, inhibition reached 90.0% at 100 µg/mL and 92.4% at 150 µg/mL. researchgate.net For B. cinerea, the inhibition was 55.2% at 100 µg/mL and 87.3% at 150 µg/mL. researchgate.net

Fungal PathogenConcentration (µg/mL)Mycelial Growth Inhibition (%)Citation
Colletotrichum gloeosporioides 1018.3 ± 1.2 researchgate.net
2533.5 ± 2.1 researchgate.net
5067.5 ± 3.0 researchgate.net
10090.0 ± 1.1 researchgate.net
15092.4 ± 2.2 researchgate.net
Botrytis cinerea 100 researchgate.net
250 researchgate.net
5015.6 ± 3.1 researchgate.net
10055.2 ± 1.5 researchgate.net
15087.3 ± 2.0 researchgate.net

Synergistic Interactions with Demethylation Inhibitor Fungicides

This compound demonstrates a significant synergistic relationship with demethylation inhibitor (DMI) fungicides, a class of antifungal agents that target the C14 demethylation step in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net This synergy is particularly noteworthy as it allows for a reduction in the required dosage of synthetic fungicides, potentially mitigating environmental residues and slowing the development of fungicide-resistant fungal strains. nih.govnih.gov In studies against the plant pathogen Botrytis cinerea, the cause of gray mold disease, the combination of this compound and the DMI fungicide tebuconazole (B1682727) showed enhanced disease control. researchgate.net For instance, a low concentration of this compound (1 μg/ml) combined with a sublethal dose of tebuconazole (5 μg/ml) achieved a disease control efficacy on tomato leaves comparable to a much higher concentration of tebuconazole (20 μg/ml) used alone. nih.govkoreascience.kr

The synergistic interactions between this compound and various DMI fungicides have been quantitatively assessed using the checkerboard assay method to calculate the Fractional Inhibitory Concentration Index (FICI). nih.govontosight.ai The FICI is a standard measure where a value of ≤ 0.5 indicates a strong synergistic effect. unipi.it

In assays conducted on Botrytis cinerea, the combination of this compound with several DMI fungicides consistently yielded FICI values well below the 0.5 threshold, confirming significant synergism. nih.govresearchgate.net The interaction with fenpropimorph, another type of ergosterol biosynthesis inhibitor, also showed synergy, while no such interaction was observed with fenhexamid. nih.gov These findings highlight a specific synergistic relationship with fungicides that disrupt sterol biosynthesis, particularly DMIs. nih.govnih.gov

Table 1: Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Various Fungicides Against Botrytis cinerea
FungicideFungicide ClassFICI ValueInteraction Type
FenbuconazoleDMI0.0938–0.375Synergism
DifenoconazoleDMI0.0938–0.375Synergism
ImazalilDMI0.0938–0.375Synergism
ProchlorazDMI0.0938–0.375Synergism
FenarimolDMI0.0938–0.375Synergism
FenpropimorphAmine0.375Synergism
FenhexamidHydroxyanilide> 1.0No Interaction

Data derived from studies quantifying the synergistic antifungal effects. nih.gov

The molecular basis for the synergy between this compound and DMI fungicides involves the modulation of genes within the fungal ergosterol biosynthesis pathway. nih.gov The primary target for DMI fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the erg11 gene. researchgate.netmdpi.com Fungi often respond to the stress induced by DMIs by significantly upregulating the expression of erg11 as a compensatory mechanism. mdpi.comnih.gov

Studies on B. cinerea have shown that treatment with DMI fungicides alone can lead to a dramatic increase in erg11 gene transcription, with observed increases ranging from 15.4- to 56.6-fold. nih.govnih.gov However, when this compound is applied in combination with these DMIs, this upregulation is effectively nullified. researchgate.netresearchgate.net The mixture of this compound and a DMI fungicide was found to revert the transcription levels of erg11 back to the baseline levels observed before DMI treatment. nih.govnih.gov This counter-regulatory effect prevents the fungus from overcoming the inhibitory action of the DMI, thereby enhancing the fungicide's efficacy. Research has also investigated the expression of other genes in the pathway, including erg9 (squalene synthase), erg7 (lanosterol synthase), erg24 (sterol C-14 reductase), and erg27 (sterol C-3 ketoreductase), to understand the broader transcriptional impact of the combined treatment. ppjonline.org

Table 2: Effect of this compound and DMI Fungicides on erg11 Gene Expression in Botrytis cinerea
TreatmentRelative erg11 Expression Level (Fold Change)
Control (Methanol)Baseline
DMI Fungicides Alone↑ 15.4 to 56.6-fold
This compound + DMI Fungicide MixtureReverted to Baseline

Data based on gene expression analysis in B. cinerea. nih.govnih.gov

The proposed molecular mechanism for the synergy between this compound and DMI fungicides is based on a multi-target inhibition of the ergosterol biosynthesis pathway. nih.gov this compound is a known inhibitor of squalene synthase, the enzyme encoded by the erg9 gene, which catalyzes an early step in the pathway. nih.govnih.gov DMIs, on the other hand, inhibit the downstream enzyme lanosterol 14α-demethylase (erg11 target). mdpi.comd-nb.info

By inhibiting two different key enzymes in the same metabolic pathway, the combination creates a more potent and comprehensive blockade of ergosterol production. nih.gov The inhibition of squalene synthase by this compound reduces the production of lanosterol, the substrate for the DMI-targeted enzyme. nih.gov This upstream blockade likely exacerbates the effects of the downstream inhibition. Crucially, the presence of this compound also suppresses the fungus's primary defense mechanism against DMIs—the compensatory overexpression of the erg11 gene. nih.gov This dual action of inhibiting a key enzyme while simultaneously preventing the genetic compensation for another inhibited enzyme forms the basis of the powerful synergistic interaction. nih.gov

Antioxidant Properties of this compound

In addition to its antifungal activities, this compound has been investigated for its antioxidant properties. Antioxidants are compounds that can neutralize harmful free radicals, which are unstable molecules that can cause cellular damage. nih.gov

Research has demonstrated that this compound possesses hydroxyl radical scavenging activity. researchgate.net The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals produced during metabolic processes, capable of harming essential macromolecules like DNA and proteins. nih.govresearchgate.net The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential. nih.govmdpi.com Studies have confirmed this specific antioxidant capacity in this compound, although detailed quantitative comparisons with standard antioxidants are part of ongoing research. researchgate.net

Investigations into Cellular Targets Beyond Squalene Synthase

While the primary and most well-characterized molecular target of this compound is squalene synthase, its biological effects may extend beyond simple inhibition of this enzyme. nih.gov The inhibition of squalene synthase leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP), which can then be metabolized into other molecules, notably farnesol (B120207). unl.eduasm.org

Farnesol is a known quorum-sensing molecule in fungi, playing a role in regulating morphogenesis, biofilm development, and even apoptosis. unl.eduasm.org Therefore, by causing an intracellular accumulation of farnesol, this compound could indirectly influence a variety of cellular processes that are regulated by farnesol levels. unl.edu These downstream effects could include changes in cell wall synthesis, drug resistance mechanisms, and cell cycle progression, representing indirect cellular impacts that go beyond the direct inhibition of ergosterol synthesis. unl.edu This potential for pathway perturbation suggests that the full scope of this compound's cellular activity may involve a complex interplay of direct enzyme inhibition and the downstream consequences of substrate accumulation. unl.eduasm.org

Absence of Antibacterial Activity Against Specific Microorganisms

While schizostatin has demonstrated notable antifungal properties, research indicates that it lacks significant antibacterial activity against a range of microorganisms. Studies have shown that even at high concentrations, schizostatin does not inhibit the growth of several tested bacteria, mycobacteria, yeast, and mycoplasma.

One study reported that at a concentration of 1 mg/mL, schizostatin exhibited no antimicrobial effect against various microorganisms, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Proteus mirabilis, Mycobacterium smegmatis, Candida albicans, and Mycoplasma mycoides. frontiersin.org This lack of activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris, Proteus mirabilis) bacteria is noteworthy.

Furthermore, investigations into its effects on plant pathogens revealed that schizostatin did not show antibacterial activity against the bacterial plant pathogens Ralstonia solanacearum and Pectobacterium carotovorum. researchgate.net The compound was found to be inactive even at a high concentration. researchgate.net This specificity suggests that schizostatin's mechanism of action, likely its inhibition of squalene synthase, does not target essential pathways in these bacteria. frontiersin.org

The following table summarizes the microorganisms against which schizostatin has been tested and found to be inactive.

Table 1: Microorganisms Not Susceptible to Schizostatin

MicroorganismTypeFindingSource
Bacillus subtilisBacterium (Gram-positive)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Staphylococcus aureusBacterium (Gram-positive)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Escherichia coliBacterium (Gram-negative)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Proteus vulgarisBacterium (Gram-negative)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Proteus mirabilisBacterium (Gram-negative)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Ralstonia solanacearumBacterium (Plant Pathogen)No antibacterial activity observed. researchgate.net
Pectobacterium carotovorumBacterium (Plant Pathogen)No antibacterial activity observed. researchgate.net
Mycobacterium smegmatisMycobateriumNo antimicrobial activity observed at 1 mg/mL. frontiersin.org
Candida albicansYeast (Fungus)No antimicrobial activity observed at 1 mg/mL. frontiersin.org
Mycoplasma mycoidesMycoplasmaNo antimicrobial activity observed at 1 mg/mL. frontiersin.org

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Schizostatin E

The first and thus far only total synthesis of schizostatin, referred to as schizostatin (1) in the literature, was reported in 1996. nih.gov The successful synthesis was crucial for confirming the structure of the natural product, which was elucidated through spectroscopic methods. nih.gov

The core of the synthetic strategy revolved around a highly regio- and stereoselective coupling reaction. nih.gov This key step involved the reaction of an allylic bromide with a barium reagent to construct the main carbon skeleton of the molecule. nih.govjst.go.jp The use of a barium-based organometallic reagent was instrumental in achieving the desired control over the product's geometry, which is a critical feature of the schizostatin structure.

The synthesis also addressed the stereochemistry of the molecule. For instance, a Z-isomer of schizostatin was also prepared for comparative purposes, utilizing a stereoselective syn-addition of an organocopper reagent to an acetylenedicarboxylate (B1228247) derivative. nih.gov This highlights the chemists' ability to control the double bond geometry within the diterpenoid chain, which is often crucial for biological activity. While the initial report outlines this key strategic approach, detailed step-by-step experimental procedures and intermediate characterizations are found within the full scientific publication. nih.govjst.go.jp

Semisynthesis and Derivatization Approaches for this compound Analogues

As of the current body of scientific literature, there are no specific published studies detailing the semisynthesis or derivatization of this compound to generate a library of analogues. General methods for the derivatization of natural products, such as acylation, alkylation, and silylation, are well-established techniques used to modify functional groups like the carboxylic acids present in this compound. acs.orgresearchgate.net These modifications are typically performed to explore structure-activity relationships (SAR) or to improve physicochemical properties. For example, the synthesis of N-alkyl vancomycins via reductive alkylation has been shown to enhance antibacterial activity compared to the parent compound. nih.gov However, the application of these specific techniques to this compound has not been documented in peer-reviewed journals.

Rational Design of this compound Derivatives for Enhanced Biological Activities

The rational design of derivatives based on a parent natural product structure is a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. chemistry-chemists.comnih.gov This process often involves understanding the interaction of the parent compound with its biological target and then designing modifications to improve these interactions.

In the context of this compound, while its biological activity as a squalene (B77637) synthase inhibitor and its synergistic antifungal effects are known, there is no available research that describes the rational design of its derivatives for enhanced biological activity. researchgate.netnih.govnih.gov Studies on other natural products have successfully employed rational design to create derivatives with improved performance. chemistry-chemists.com However, dedicated research applying these principles to modify the this compound scaffold for improved efficacy has not been reported. Therefore, the structure-activity relationships for this compound remain largely unexplored from a synthetic and medicinal chemistry perspective.

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Specific Biological Activities

The chemical architecture of schizostatin E is characterized by two principal structural motifs: a long, hydrophobic polyene tail and a polar dicarboxylic acid head. It is hypothesized that these two features constitute the primary pharmacophore of the molecule, responsible for its interaction with biological targets such as squalene (B77637) synthase.

The Lipophilic Polyene Tail: The (E,E,E)-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl) portion of this compound is a significant feature that likely facilitates its binding to hydrophobic regions of its target enzymes. In the context of squalene synthase inhibition, this extended and flexible chain may mimic the natural substrate, farnesyl pyrophosphate (FPP), by occupying the lipophilic binding pocket. nih.gov The specific stereochemistry of the double bonds (E,E,E) and the placement of the methyl groups are presumed to be critical for achieving an optimal conformational fit within the enzyme's active site. The length of the polyene chain is also thought to be a key determinant of its antifungal properties, a common feature among polyene-class compounds that interact with sterols in fungal cell membranes. vaia.com

The Dicarboxylic Acid Head: The 2-butenedioic acid moiety provides a polar, negatively charged region at physiological pH. This anionic head is likely crucial for anchoring the molecule to the enzyme's active site through ionic interactions and hydrogen bonds. Squalene synthase binds two molecules of FPP, and the pyrophosphate groups of these substrates are key to their binding. The dicarboxylic acid of this compound could function as a pyrophosphate mimic, interacting with positively charged amino acid residues in the active site. scbt.com For other enzymes, dicarboxylic acid moieties have been shown to be pivotal for inhibitory activity. acs.org

Impact of Functional Group Modifications on Potency and Selectivity

To probe the SAR of this compound, systematic modifications of its key functional groups would be necessary. The following tables present hypothetical data to illustrate how such modifications could influence its biological activity.

Table 1: Hypothetical SAR of the Dicarboxylic Acid Moiety of this compound Analogs

Analog Modification Hypothetical IC₅₀ (µM) for Squalene Synthase Inhibition Rationale for Activity Change
1 (Parent)Unmodified Dicarboxylic Acid15Baseline activity.
2Monomethyl Ester150Reduced activity due to the loss of one negative charge, weakening the ionic interaction with the enzyme.
3Dimethyl Ester>1000Complete loss of ionic anchoring points, leading to a significant drop in binding affinity.
4Diamide500The amide groups can act as hydrogen bond donors/acceptors but lack the strong ionic interaction of the carboxylates.
5Isosteric Replacement with Sulfonic Acids25May maintain or slightly alter activity depending on the precise geometry and acidity of the sulfonic acid groups.

Table 2: Hypothetical SAR of the Polyene Chain of this compound Analogs

Analog Modification Hypothetical IC₅₀ (µM) for Squalene Synthase Inhibition Rationale for Activity Change
1 (Parent)Unmodified Polyene Chain15Optimal length and flexibility for the hydrophobic pocket.
6Saturated Alkane Chain250Loss of rigidity and π-π interactions, leading to a poorer fit in the binding site.
7Shortened Chain (e.g., removal of one isoprene (B109036) unit)100Suboptimal length for occupying the full extent of the hydrophobic pocket.
8Removal of Methyl Groups75Reduced hydrophobic interactions and potentially altered chain conformation, leading to decreased potency.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational techniques are invaluable for predicting the binding modes of inhibitors and guiding the design of new analogs, especially when experimental data is scarce.

Molecular Docking: To understand the interaction of this compound with squalene synthase, molecular docking studies could be performed. researchgate.netnih.gov A three-dimensional model of human squalene synthase (if a crystal structure is not available, a homology model could be built) would be used to predict the binding orientation of this compound. Such studies could reveal key interactions, for example, which amino acid residues form salt bridges with the dicarboxylic acid head and which residues form hydrophobic contacts with the polyene tail. researchgate.net This information would be instrumental in designing modifications that enhance binding affinity.

Pharmacophore Modeling: Based on the docked conformation of this compound, a 3D pharmacophore model could be generated. nih.govresearchgate.net This model would define the essential spatial arrangement of chemical features necessary for inhibition, such as hydrogen bond acceptors, hydrophobic centers, and anionic points. This pharmacophore could then be used as a query for virtual screening of large chemical databases to identify novel scaffolds that could act as squalene synthase inhibitors.

It is crucial to emphasize that the SAR analysis presented here is prospective. Rigorous experimental work, including the synthesis and biological evaluation of a series of this compound analogs, is required to validate these hypotheses.

Advanced Research Methodologies in Schizostatin E Studies

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of thousands of chemical entities for a specific biological activity. researchgate.net This methodology was instrumental in identifying the significant bioactivity of schizostatin. In a large-scale screening effort to find natural products that could work synergistically with existing fungicides, schizostatin was identified from a vast library of microbial extracts. researchgate.net

A screening campaign involving 4,006 microbial extracts was conducted to identify a synergistic partner for the demethylation inhibitor (DMI) fungicide, tebuconazole (B1682727), against the plant pathogen Botrytis cinerea. researchgate.net The culture extract from the mushroom Schizophyllum commune showed the most significant enhancement of tebuconazole's antifungal activity, which led to the isolation and identification of schizostatin as the active principle. researchgate.net HTS assays can be biochemical or cell-based and utilize various readouts, including fluorescence, luminescence, or reporter gene signals, often in 96, 384, or 1536-well plate formats for maximum efficiency. pharmaron.comnih.gov The quality of HTS data is often assessed by statistical parameters like the Z'-score and coefficient of variation (CV) to ensure reliability. pharmaron.com

HTS Campaign FindingDescriptionSource(s)
Screening Library Size 4,006 microbial culture extracts researchgate.net
Target Organism Botrytis cinerea (gray mold fungus) researchgate.net
Screening Goal Identify an antifungal synergist for the fungicide tebuconazole. researchgate.net
Primary Hit Culture extract from Schizophyllum commune KUC9080. researchgate.net
Identified Active Compound Schizostatin researchgate.net

Molecular Docking and Simulation Studies of Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as schizostatin E, binds to a macromolecular target, typically a protein. nih.govijpras.com This method explores the possible binding modes and estimates the binding affinity of the ligand-receptor complex, providing crucial insights into the mechanism of action at a molecular level. researchgate.net The process involves a search algorithm, which generates various ligand poses within the protein's binding site, and a scoring function, which ranks these poses based on predicted binding energetics. researchgate.net

While specific molecular docking studies focusing exclusively on this compound are not widely detailed in the reviewed literature, this methodology is highly applicable for understanding its interactions. For instance, schizostatin was first identified as an inhibitor of squalene (B77637) synthase. fgsc.netfrontiersin.org Molecular docking could be employed to model the binding of this compound to the active site of squalene synthase to identify key interactions. Furthermore, given its synergistic activity with DMI fungicides that target the erg11 gene product (lanosterol C14 demethylase), docking simulations could elucidate potential interactions with this enzyme, helping to explain the observed synergy. ppjonline.orgmdpi.com Such studies are fundamental in structure-based drug design and in explaining polypharmacology and potential off-target effects. nih.gov

Gene Expression Analysis (e.g., Quantitative Real-Time PCR) in Fungal Systems

Gene expression analysis is a powerful tool to understand how a compound affects cellular pathways at the transcriptional level. Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive and specific method widely used for this purpose in fungal systems. nih.govspringernature.comthermofisher.com This technique was employed to investigate the molecular mechanism behind schizostatin's synergistic effect with DMI fungicides in Botrytis cinerea. ppjonline.orgnih.gov

Research showed that treatment with DMI fungicides like tebuconazole alone led to a significant upregulation of the target gene, erg11. researchgate.netppjonline.org This is a known resistance mechanism where the fungus attempts to compensate for the enzyme's inhibition by increasing its production. ppjonline.org However, when co-treated with schizostatin, this DMI-induced upregulation of erg11 was markedly reversed, bringing the expression levels close to the baseline. researchgate.netppjonline.org This suggests that schizostatin interferes with the fungus's ability to mount this transcriptional defense. The analysis involved extracting high-quality RNA from treated fungal mycelia, synthesizing complementary DNA (cDNA), and performing qPCR with primers specific to the genes of interest and stable reference genes for normalization. nih.govmdpi.com

Gene Expression Findings in B. cinerea
Methodology Quantitative Real-Time PCR (qRT-PCR)
Target Genes Ergosterol (B1671047) biosynthesis genes (e.g., erg9, erg7, erg11, erg24, erg27)
Key Finding DMI fungicides alone caused a 15.4 to 56.6-fold increase in erg11 expression.
Schizostatin's Effect Co-treatment with schizostatin reverted the DMI-induced upregulation of erg11.
Reference(s) nih.gov, researchgate.net, ppjonline.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of novel natural products. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments allow researchers to piece together the complex chemical structure of a molecule like this compound. The original structure of schizostatin was determined through such comprehensive spectroscopic analysis following its isolation. fgsc.net These methods provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of the molecule, which are essential for confirming its identity and for any subsequent synthetic efforts.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a compound. europa.eu Electrospray ionization (ESI) is a soft ionization method that allows intact molecules, even large ones, to be transferred into the gas phase as ions with minimal fragmentation. nih.govlibretexts.org This technique was used to determine the molecular formula of schizostatin. ppjonline.org

By measuring the mass-to-charge (m/z) ratio of the molecular ion with high precision (typically to four or more decimal places), HR-ESI-MS allows for the calculation of a unique elemental formula. europa.euinformahealthcare.com For the active compound isolated from S. commune, analysis in positive and negative ion modes revealed key pseudo-molecular ions that confirmed its molecular weight and formula. ppjonline.org This data is fundamental for identifying a compound and distinguishing it from other molecules with similar masses. miamioh.edu

HR-ESI-MS Data for Schizostatin
Ionization Mode Positive (ESI+)
Observed Ion [M+H]⁺
Observed m/z 335
Ionization Mode Negative (ESI-)
Observed Ion [M–H]⁻
Observed m/z 333
Inferred Molecular Weight 334 Da
Reference(s) ppjonline.org

Academic and Agronomic Research Significance of Schizostatin E

Contribution to Natural Products Chemistry and Discovery

The discovery and structural elucidation of schizostatin E have made a valuable contribution to the field of natural products chemistry. mdpi.com Isolated from the mushroom Schizophyllum commune, this compound is classified as a truncated diterpene. mdpi.com Its molecular formula has been determined as C17H24O5. mdpi.com

The process of isolating and identifying novel compounds like this compound from natural sources is a cornerstone of natural products chemistry. unair.ac.id It involves meticulous extraction, separation, and purification techniques, often followed by sophisticated spectroscopic analysis to determine the precise molecular structure. unair.ac.id The elucidation of this compound's structure adds to the vast library of known natural compounds and provides a new chemical scaffold for further investigation and potential derivatization. mdpi.comnih.gov

The existence of a family of related compounds, including schizostatin A, B, G, H, I, J, and K, isolated from the same fungal source, highlights the biosynthetic diversity within a single organism. mdpi.com Comparing the structures of these related metabolites, such as the similarities and differences between this compound and schizostatin B, provides insights into the biosynthetic pathways at play within Schizophyllum commune. mdpi.com This understanding is crucial for the field of biosynthesis, which seeks to unravel how organisms construct complex molecules. sioc-journal.cn

Table 1: Structural Details of this compound and Related Compounds

Compound Molecular Formula Key Structural Features Source
This compound C17H24O5 Truncated diterpene, tetrahydrofuran (B95107) unit Schizophyllum commune mdpi.com
Schizostatin A C20H30O4 Potent squalene (B77637) synthase inhibitor Schizophyllum commune mdpi.comppjonline.org
Schizostatin B C20H30O5 Similar framework to this compound Schizophyllum commune mdpi.com
Schizostatin G C20H28O5 Tetrahydrofuran-containing monocyclic diterpene Schizophyllum commune mdpi.com
Schizostatin H C20H32O6 Oxidized variant of schizostatin A Schizophyllum commune mdpi.com
Schizostatin I C20H32O7 Oxidized variant of schizostatin A Schizophyllum commune mdpi.com
Schizostatin J C20H32O6 Similar structure to schizostatin H Schizophyllum commune mdpi.com

| Schizostatin K | C20H32O7 | Similar skeleton to schizostatin B with a hydroxylated modification | Schizophyllum commune mdpi.com |

This table is based on data from a 2024 study on variants of schizostatin. mdpi.com

Potential as a Lead Compound for Agricultural Fungicides

Research has illuminated the potential of this compound and its related compounds as valuable assets in agriculture, particularly in the development of novel fungicides. Fungi are responsible for significant crop losses worldwide, and the extensive use of synthetic fungicides has led to concerns about environmental impact and the development of resistant pathogen strains. researchgate.neteuropa.eu Natural products like schizostatin offer a promising, and often more biodegradable, alternative. ppjonline.org

Schizostatin has demonstrated antifungal activity against various plant pathogens. tandfonline.com For instance, it has shown efficacy in controlling anthracnose and gray mold, two diseases that affect a wide range of crops, including peppers. researchgate.nettandfonline.comresearchgate.net Studies have shown that schizostatin can significantly reduce the severity of these diseases on detached pepper fruits. frontiersin.org

A particularly interesting aspect of schizostatin's potential is its synergistic interaction with existing commercial fungicides. nih.gov Specifically, schizostatin has been found to enhance the efficacy of demethylation inhibitor (DMI) fungicides. nih.govkoreascience.krresearchgate.net DMIs are a widely used class of fungicides that target the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govbiocomm.eu By combining schizostatin with a DMI fungicide like tebuconazole (B1682727), a significantly lower dose of the synthetic fungicide can be used to achieve the same level of disease control. researchgate.net This synergistic effect not only has the potential to reduce the amount of synthetic fungicides released into the environment but may also help to mitigate the development of fungicide resistance. researchgate.net

The mechanism behind this synergy appears to involve targeting different steps in the fungal sterol biosynthesis pathway. nih.gov This multi-target approach makes it more difficult for fungi to develop resistance.

Table 2: Antifungal Activity of Schizostatin

Pathogen Disease Host Plant Efficacy Source
Colletotrichum gloeosporioides Anthracnose Pepper Significant reduction in disease severity. frontiersin.org researchgate.nettandfonline.comfrontiersin.org

Role in Fungal Chemical Ecology and Inter-species Interactions

Secondary metabolites like this compound are not produced by fungi in isolation; they play crucial roles in the complex chemical conversations that occur between different species in an ecosystem. mdpi.com This field of study, known as chemical ecology, seeks to understand how organisms use chemicals to interact with their environment and with each other. mdpi.com

The production of antifungal compounds like schizostatin is a key strategy used by fungi to compete with other microorganisms for resources. nih.gov In the dense and competitive microbial world, the ability to inhibit the growth of rivals is a significant advantage. frontiersin.org Therefore, schizostatin likely functions as a chemical weapon for Schizophyllum commune, helping it to establish and defend its territory against other fungi.

The interaction between Schizophyllum commune and plant pathogenic fungi is a clear example of this. By producing schizostatin, S. commune can suppress the growth of pathogens like Colletotrichum gloeosporioides and Botrytis cinerea, which could otherwise compete for the same plant-based resources. researchgate.nettandfonline.com This antagonistic relationship is a fundamental aspect of microbial community dynamics. plos.org

Furthermore, the synergistic effect of schizostatin with DMI fungicides suggests a more complex ecological role. It is possible that in its natural environment, S. commune encounters other organisms that produce compounds with similar modes of action to DMIs. The ability of schizostatin to enhance the effects of these compounds would provide a powerful competitive advantage.

Broader Implications for Secondary Metabolite Research in Plant Protection and Chemical Biology

The study of this compound and its related compounds has broader implications for several scientific disciplines, particularly in the search for new solutions for plant protection and as tools for chemical biology.

The discovery of schizostatin's synergistic activity with DMI fungicides is a prime example of how natural products can be used to enhance the efficacy of existing agricultural chemicals. nih.govresearchgate.net This approach, known as "synergistic fungicide mixtures," is a promising strategy for sustainable agriculture. researchgate.net It can lead to the development of more effective and environmentally friendly crop protection solutions. nih.gov

In the field of chemical biology, schizostatin serves as a valuable molecular probe. Its specific biological activities, such as the inhibition of squalene synthase by schizostatin A, allow researchers to investigate fundamental biological processes. jst.go.jp By studying how these molecules interact with their cellular targets, scientists can gain a deeper understanding of enzyme function and metabolic pathways. nih.govjst.go.jp

Moreover, the exploration of the biosynthetic gene clusters responsible for producing the schizostatin family of compounds in Schizophyllum commune opens up avenues for synthetic biology and metabolic engineering. mdpi.com By understanding and manipulating these genetic pathways, it may be possible to produce schizostatin and other valuable secondary metabolites in larger quantities or to create novel derivatives with improved properties. sioc-journal.cn

The ongoing research into schizostatin and other fungal secondary metabolites underscores the immense potential of the microbial world as a source of novel chemistry and bioactive compounds. researchgate.net These natural products will continue to be a vital resource for addressing challenges in medicine, agriculture, and beyond. researchgate.netmdpi.comnih.gov

Table 3: List of Compounds Mentioned

Compound Name
Schizostatin A
Schizostatin B
This compound
Schizostatin G
Schizostatin H
Schizostatin I
Schizostatin J
Schizostatin K

Q & A

Q. How is Schizostatin E isolated and structurally characterized in fungal extracts?

this compound is isolated using bioassay-guided fractionation. Initial extraction from Schizophyllum commune involves solvent partitioning (e.g., ethyl acetate), followed by column chromatography (silica gel or Sephadex LH-20) and HPLC purification. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key spectral features include carbonyl carbons (δC ~170 ppm), quaternary sp² carbons (δC 130–150 ppm), and methyl groups (δC 16–26 ppm) . The molecular formula (C₂₀H₃₀O₄) is confirmed via HRMS, with molecular ions at m/z 335 [M+H]⁺ and 333 [M–H]⁻ .

Q. What experimental approaches are used to study this compound's antifungal mechanisms?

Researchers employ in vitro antifungal susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against pathogens like Botrytis cinerea. Synergistic interactions with demethylation inhibitors (DMIs) are quantified using checkerboard assays, where fractional inhibitory concentration indices (FICI ≤0.5) confirm synergy . Mechanistic studies include RT-qPCR to assess transcriptional changes in ergosterol biosynthesis genes (e.g., erg11), revealing that this compound suppresses DMI-induced upregulation of erg11, restoring baseline expression levels .

Advanced Research Questions

Q. How should experimental designs account for this compound's synergistic interactions with azole fungicides?

A rigorous design includes:

  • Dose-response matrices : Checkerboard assays with varying concentrations of this compound and DMIs (e.g., tebuconazole) to calculate FICI values .
  • Transcriptional profiling : Time-course RT-qPCR of ergosterol pathway genes to identify temporal regulation patterns .
  • Statistical validation : Propagation of error analysis for subsampling steps (e.g., mTE, sTE, mAE) to ensure reproducibility .
  • Control groups : Untreated fungal cultures and solvent-only controls to isolate compound-specific effects .

Q. How can researchers resolve contradictions in reported efficacy of this compound across studies?

Contradictions may arise from variability in fungal strains, growth media, or extraction methods. To address this:

  • Sensitivity analysis : Compare MIC values under standardized conditions (e.g., CLSI guidelines) .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Replication studies : Independently validate extraction protocols (e.g., HPLC purity thresholds >95%) and bioassay conditions .

Q. What methodologies are critical for elucidating this compound's structure-activity relationship (SAR)?

SAR studies require:

  • Synthetic analogs : Total synthesis of this compound derivatives with modifications to the diterpene backbone or carbonyl groups .
  • Functional assays : Testing analogs for squalene synthase inhibition using radiolabeled substrate incorporation assays .
  • Computational modeling : Molecular docking to predict binding affinities with squalene synthase active sites (e.g., AutoDock Vina) .

Q. How can systematic reviews improve the interpretation of this compound's antifungal synergy?

Follow PRISMA guidelines to:

  • Define inclusion criteria : Focus on peer-reviewed studies with in vitro or in planta synergy data .
  • Assess bias : Use tools like ROBINS-I to evaluate confounding variables (e.g., solvent effects in bioassays) .
  • Meta-regression : Analyze dose-dependent effects across studies, adjusting for variables like fungal species or exposure duration .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in this compound research?

  • Raw data archiving : Deposit NMR spectra, MIC values, and RT-qPCR Ct values in public repositories (e.g., Zenodo) .
  • Detailed protocols : Document extraction gradients (e.g., HPLC solvent ratios) and instrument parameters (e.g., NMR pulse sequences) .
  • Reagent validation : Use internal standards (e.g., ergosterol) to confirm assay performance .

Q. How should researchers handle conflicting data on this compound's squalene synthase inhibition?

  • Blinded reanalysis : Independent NMR/Mass Spec validation of compound identity and purity .
  • In vitro enzyme assays**: Compare inhibition kinetics (e.g., IC₅₀) across labs using standardized squalene synthase preparations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.